molecular formula C17H19NO3 B5777856 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Cat. No.: B5777856
M. Wt: 285.34 g/mol
InChI Key: BZAHBTHCUIDULY-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with two methyl groups and an acetamide group linked to a phenyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the reaction of 2,5-dimethylphenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with 2-(hydroxymethyl)aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-(2,5-dimethylphenoxy)-N-[2-(carboxyphenyl)]acetamide.

    Reduction: Formation of 2-(2,5-dimethylphenoxy)-N-[2-(aminomethyl)phenyl]acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid
  • 2-(2,5-dimethylphenoxy)phenylmethanamine

Uniqueness

Compared to similar compounds, 2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to the presence of both the hydroxymethyl and acetamide groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-8-13(2)16(9-12)21-11-17(20)18-15-6-4-3-5-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAHBTHCUIDULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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